molecular formula C10H9BrN2O2 B1430896 Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363381-07-0

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No. B1430896
CAS RN: 1363381-07-0
M. Wt: 269.09 g/mol
InChI Key: OWAKZNBIRXHAPY-UHFFFAOYSA-N
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Description

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is used in various chemical reactions and has been the subject of several scientific studies .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate consists of a pyridine ring fused with an imidazole ring, with a bromine atom attached at the 7-position of the imidazole ring . An ethyl ester group is attached to the pyridine ring .


Physical And Chemical Properties Analysis

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate has a molecular weight of 269.1 . It is a solid at room temperature . The compound is stored at 0-8°C .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its core structure is a part of many bioactive molecules, particularly those involved in antiviral, antibacterial, and anticancer activities . The bromo group in the compound can undergo further functionalization, allowing for the creation of diverse derivatives with potential therapeutic effects.

Agriculture

In the agricultural sector, this compound’s derivatives are explored for their potential use as pesticides and herbicides. The imidazo[1,5-A]pyridine moiety is known for its role in disrupting biological pathways in pests, thus protecting crops from damage . Research is ongoing to develop more effective and environmentally friendly agrochemicals based on this scaffold.

Material Science

The compound’s unique electronic and structural properties make it a candidate for developing new materials. It has been studied for its use in creating organic semiconductors, which are crucial for flexible electronics and optoelectronic devices . Its ability to emit light also opens possibilities for its use in OLEDs (Organic Light Emitting Diodes).

Environmental Science

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate is being researched for environmental applications, such as sensing and detection of pollutants. Its chemical structure allows it to interact with various environmental toxins, potentially leading to the development of sensitive detection methods for monitoring environmental health .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic techniques. Its well-defined structure and properties facilitate the identification and quantification of complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .

Biochemistry

In biochemistry, the compound is of interest for its role in studying enzyme interactions and biological pathways. The imidazo[1,5-A]pyridine ring system can mimic nucleotides or other biological molecules, making it useful in probing the mechanisms of enzymes and other proteins .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKZNBIRXHAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175279
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-07-0
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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